(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-methyl-N-phenylbutanamide
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Overview
Description
3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE is a complex organic compound with a unique structure that includes a hydrazone linkage and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE typically involves the condensation of 5-chloro-2-hydroxybenzoyl hydrazine with N-methyl-N-phenylbutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the chlorinated aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzoyl hydrazine
- N-Methyl-N-phenylbutanamide
- Hydrazone derivatives
Uniqueness
3-[(E)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]-N-METHYL-N-PHENYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazone linkage and the chlorinated aromatic ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18ClN3O3 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-[4-(N-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12(10-17(24)22(2)14-6-4-3-5-7-14)20-21-18(25)15-11-13(19)8-9-16(15)23/h3-9,11,23H,10H2,1-2H3,(H,21,25)/b20-12+ |
InChI Key |
WZUUOGREXUVUGB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Cl)O)/CC(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Cl)O)CC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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